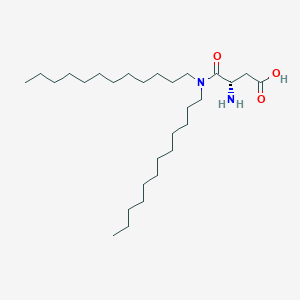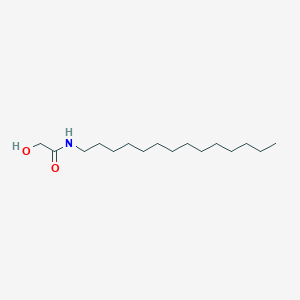![molecular formula C11H9N3O4 B14266500 Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate CAS No. 136818-51-4](/img/structure/B14266500.png)
Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate is an organic compound that features a benzo[1,3]dioxole ring, an azido group, and an acrylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate typically involves the following steps:
Formation of the benzo[1,3]dioxole ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[1,3]dioxole structure.
Introduction of the azido group: The azido group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Acrylate ester formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the acrylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate depends on the specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in the presence of various functional groups, making it useful for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
Methyl 2-azido-3-benzo[1,3]dioxol-5-ylpropionate: Similar structure but with a propionate ester instead of an acrylate ester.
Methyl 2-azido-3-benzo[1,3]dioxol-5-ylbutyrate: Similar structure but with a butyrate ester.
Uniqueness
Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate is unique due to the presence of the acrylate ester, which can participate in polymerization reactions, making it useful for the synthesis of functionalized polymers. The azido group also provides versatility in bioorthogonal chemistry applications.
属性
IUPAC Name |
methyl 2-azido-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-16-11(15)8(13-14-12)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWXIYMNGHGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710641 |
Source


|
| Record name | Methyl 2-azido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-51-4 |
Source


|
| Record name | Methyl 2-azido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)


![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)






![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)


